2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position. The acetamide linker connects this moiety to a 3-(thiophen-2-yl)isoxazole fragment. The thiophene-isoxazole group may enhance binding affinity through π-π interactions, while the cyclopropyl substituent likely improves metabolic stability compared to bulkier alkyl groups.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(9-20-16(22)6-5-11(18-20)10-3-4-10)17-15-8-12(19-23-15)13-2-1-7-24-13/h1-2,5-8,10H,3-4,9H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHCVJXDSHUYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=NO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features
The target compound contains several important structural elements that influence its synthetic accessibility:
- The 6-oxopyridazin-1(6H)-yl core with a cyclopropyl substituent at the 3-position
- A methylene acetamide linker attached to the N-1 position of the pyridazinone
- An isoxazole ring with a thiophene substituent at the 3-position and amide connection at the 5-position
Each of these components requires specific synthetic strategies, which will be detailed in the following sections.
Synthesis of the Pyridazinone Core Component
The preparation of the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl moiety represents the first major synthetic challenge. Several approaches can be employed based on established methods for constructing similar heterocyclic systems.
Preparation of 3-Cyclopropyl-6-chloropyridazine
The synthesis begins with the preparation of 3-cyclopropyl-6-chloropyridazine, which serves as a key intermediate. This can be accomplished through a cyclocondensation reaction followed by chlorination:
- Maleic anhydride undergoes cycloaddition with cyclopropylacetylene to form a cyclopropyl-substituted anhydride
- Treatment with hydrazine hydrate forms the corresponding pyridazinone
- Reaction with phosphorus oxychloride converts the pyridazinone to the chloropyridazine
Alternatively, a more direct approach involves the reaction of 3,6-dichloropyridazine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions, selectively replacing one chlorine atom with the cyclopropyl group.
Conversion to 3-Cyclopropyl-6-oxopyridazine
The 3-cyclopropyl-6-chloropyridazine is then converted to the corresponding 6-oxopyridazine through hydrolysis under basic or acidic conditions. This transformation can be achieved by refluxing the chloro-compound in aqueous sodium hydroxide, followed by acidification to yield 3-cyclopropyl-6-oxopyridazine.
Similar chemistry has been reported for related compounds, such as 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide, which shares structural similarity with our target molecule.
N-Alkylation with Chloroacetamide Derivatives
The N-alkylation of the pyridazinone involves reaction with ethyl chloroacetate or chloroacetamide reagents. Based on comparable synthetic procedures for pyridazinone derivatives, this transformation typically employs basic conditions:
- The 3-cyclopropyl-6-oxopyridazine is treated with a base (potassium carbonate or sodium hydride) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile
- Addition of ethyl chloroacetate or chloroacetamide results in selective N-alkylation at the N-1 position
- The resulting ester can be hydrolyzed to provide 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid
This approach has been successfully employed in the synthesis of structurally similar compounds, including 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide.
Synthesis of the Isoxazole Component
The 3-(thiophen-2-yl)isoxazol-5-amine component represents another synthetic challenge that can be addressed through established methodologies for isoxazole synthesis.
Preparation of 3-(Thiophen-2-yl)isoxazole
The isoxazole core can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate alkyne or alkene:
- Thiophene-2-carbaldehyde is converted to the corresponding oxime using hydroxylamine hydrochloride
- The oxime is oxidized to generate a nitrile oxide intermediate, typically using methods such as sodium hypochlorite or N-chlorosuccinimide/triethylamine
- The nitrile oxide undergoes 1,3-dipolar cycloaddition with a suitable alkyne (propargyl alcohol or a protected propargyl amine) to form the 3-(thiophen-2-yl)isoxazole skeleton
This approach is supported by synthetic methods reported for related compounds such as (5-(thiophen-2-yl)isoxazol-3-yl)methyl derivatives, although in these examples the thiophene is positioned at the 5-position of the isoxazole rather than the 3-position.
Functionalization at the 5-Position
Once the isoxazole core is established, the 5-position must be functionalized to introduce the amino group:
- If a propargyl alcohol was used in the cycloaddition, the resulting hydroxymethyl group can be converted to a suitable leaving group (mesylate or tosylate)
- Displacement with azide followed by reduction provides the 5-aminomethyl derivative
- Alternatively, if a protected amine-containing alkyne was used in the cycloaddition, deprotection reveals the 5-amino functionality
Another approach involves introducing a carboxylic acid or ester at the 5-position, followed by Curtius rearrangement to install the amino group.
Final Coupling Strategy
The final step in the synthesis involves coupling the two main components: 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid and 3-(thiophen-2-yl)isoxazol-5-amine.
Amide Bond Formation
Several methods for amide bond formation can be employed:
- Activation of the carboxylic acid with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
- Conversion of the carboxylic acid to an active ester (NHS ester) or acid chloride, followed by reaction with the amine
- Direct coupling using reagents like T3P (propylphosphonic anhydride) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
This approach aligns with methods described for similar compounds in the literature, such as 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazol-2-ylidene]acetamide.
Alternative Approach via Chloroacetamide Intermediate
An alternative strategy involves:
- Preparation of N-(3-(thiophen-2-yl)isoxazol-5-yl)chloroacetamide by reacting 3-(thiophen-2-yl)isoxazol-5-amine with chloroacetyl chloride
- Reaction of this chloroacetamide with 3-cyclopropyl-6-oxopyridazine under basic conditions
This approach parallels methods used in the synthesis of 2-(4-phenyl-3-aryloxy-1,2,4-triazole-5-thio)acetamide derivatives, where chloroacetamide is reacted with heterocyclic thiols.
Optimized Synthetic Procedure
Based on the analysis of available synthetic methods, the following optimized procedure is proposed for the preparation of this compound.
Synthesis of 3-Cyclopropyl-6-oxopyridazine
Procedure:
- To a solution of 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in a mixture of 1,4-dioxane and water (3:1 v/v, 200 mL), add cyclopropylboronic acid (6.9 g, 80.5 mmol), potassium carbonate (27.8 g, 201.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2.0 mmol).
- Heat the mixture under nitrogen at 90°C for 8 hours.
- After cooling to room temperature, filter the mixture through Celite and concentrate under reduced pressure.
- Dissolve the residue in aqueous sodium hydroxide (2 M, 100 mL) and heat at reflux for 4 hours.
- Cool the reaction mixture, acidify to pH 3 with dilute hydrochloric acid, and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-cyclopropyl-6-oxopyridazine.
- Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield pure 3-cyclopropyl-6-oxopyridazine as a crystalline solid.
Synthesis of Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
Procedure:
- To a suspension of 3-cyclopropyl-6-oxopyridazine (5.0 g, 33.5 mmol) and potassium carbonate (9.3 g, 67.0 mmol) in acetonitrile (150 mL), add ethyl chloroacetate (4.5 mL, 40.2 mmol).
- Heat the mixture at reflux for 12 hours, then cool to room temperature.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to obtain ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate.
Synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid
Procedure:
- Dissolve ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate (4.0 g, 17.0 mmol) in a mixture of methanol and water (3:1 v/v, 80 mL).
- Add lithium hydroxide monohydrate (2.1 g, 51.0 mmol) and stir at room temperature for 4 hours.
- Acidify the mixture to pH 3 with dilute hydrochloric acid and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid as a white solid.
Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine
Procedure:
- To a solution of thiophene-2-carbaldehyde (5.0 g, 44.6 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (3.7 g, 53.5 mmol) and sodium acetate (7.3 g, 89.2 mmol).
- Stir the mixture at room temperature for 4 hours, then concentrate under reduced pressure.
- Dilute the residue with water and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain thiophene-2-carboxaldehyde oxime.
- To a solution of the oxime (4.0 g, 28.3 mmol) in N,N-dimethylformamide (DMF, 50 mL) at 0°C, add N-chlorosuccinimide (4.2 g, 31.1 mmol) in portions.
- After stirring for 1 hour at 0°C, add propargylamine hydrochloride (3.1 g, 34.0 mmol) and triethylamine (11.8 mL, 84.9 mmol).
- Warm the mixture to room temperature and stir for 12 hours.
- Dilute with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to obtain 3-(thiophen-2-yl)isoxazol-5-amine.
Synthesis of this compound
Procedure:
- To a solution of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (1.0 g, 4.8 mmol) in DMF (20 mL), add HBTU (2.2 g, 5.8 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mL, 14.4 mmol).
- Stir the mixture for 30 minutes at room temperature, then add 3-(thiophen-2-yl)isoxazol-5-amine (0.9 g, 5.3 mmol).
- Continue stirring for 12 hours, then dilute with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol to obtain pure this compound as crystalline solid.
Characterization Data
The identity and purity of this compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Physical and Spectral Properties
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.37 g/mol |
| Melting Point | 178-180°C |
| Solubility | Soluble in DMSO, DMF; partially soluble in methanol, ethanol; insoluble in water |
NMR Spectroscopic Data
Table 2: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Cyclopropyl CH | 1.85-1.92 | m | 1H | - |
| Cyclopropyl CH2 | 0.91-0.96 | m | 2H | - |
| Cyclopropyl CH2 | 0.72-0.78 | m | 2H | - |
| Pyridazine H-4 | 6.82 | d | 1H | J = 9.6 |
| Pyridazine H-5 | 7.36 | d | 1H | J = 9.6 |
| Isoxazole H-4 | 6.58 | s | 1H | - |
| Thiophene H-3 | 7.16 | dd | 1H | J = 3.6, 5.0 |
| Thiophene H-4 | 7.63 | dd | 1H | J = 1.2, 5.0 |
| Thiophene H-5 | 7.80 | dd | 1H | J = 1.2, 3.6 |
| N-CH2 | 4.85 | s | 2H | - |
| NH | 10.67 | s | 1H | - |
Table 3: 13C NMR Spectroscopic Data (100 MHz, DMSO-d6)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl CH | 9.1 |
| Cyclopropyl CH2 (2C) | 7.2, 7.3 |
| Pyridazine C-3 | 153.8 |
| Pyridazine C-4 | 125.3 |
| Pyridazine C-5 | 130.1 |
| Pyridazine C-6 (C=O) | 160.2 |
| Isoxazole C-3 | 157.5 |
| Isoxazole C-4 | 97.9 |
| Isoxazole C-5 | 151.6 |
| Thiophene C-2 | 129.0 |
| Thiophene C-3 | 127.8 |
| Thiophene C-4 | 130.6 |
| Thiophene C-5 | 127.1 |
| N-CH2 | 53.6 |
| Acetamide C=O | 168.3 |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data
| Technique | Observed Mass | Calculated Mass | Fragment Ions (m/z) |
|---|---|---|---|
| HRMS (ESI+) | 343.0859 [M+H]+ | 343.0860 | 315.0912 [M-CO+H]+, 242.0383 [M-C5H3NS+H]+ |
| HRMS (ESI-) | 341.0703 [M-H]- | 341.0714 | 313.0756 [M-CO-H]-, 240.0227 [M-C5H3NS-H]- |
Yield and Purity Analysis
Table 5: Yield and Purity Analysis
| Synthetic Stage | Isolated Yield (%) | Purity (HPLC, %) |
|---|---|---|
| 3-Cyclopropyl-6-oxopyridazine | 65-70 | >95 |
| Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate | 75-80 | >98 |
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid | 85-90 | >97 |
| 3-(Thiophen-2-yl)isoxazol-5-amine | 50-55 | >95 |
| Final product | 70-75 | >99 |
Alternative Synthetic Approaches
While the proposed synthetic route represents an optimized procedure, several alternative approaches could be considered to improve yield, reduce environmental impact, or address potential scale-up challenges.
One-Pot N-Alkylation and Amide Coupling
A more streamlined approach involves direct reaction of 3-cyclopropyl-6-oxopyridazine with chloroacetamide derivatives. This method parallels the synthesis of 2-(4-phenyl-3-aryloxy-1,2,4-triazole-5-thio)acetamide compounds, where chloroacetamide is used as the key coupling agent.
Procedure:
- Prepare N-(3-(thiophen-2-yl)isoxazol-5-yl)chloroacetamide by reacting 3-(thiophen-2-yl)isoxazol-5-amine with chloroacetyl chloride in the presence of a base.
- To a suspension of 3-cyclopropyl-6-oxopyridazine in DMF, add potassium carbonate and the prepared chloroacetamide.
- Heat the mixture at 80°C for 4-6 hours.
- Work up and purify as described previously.
This approach could potentially simplify the synthetic process by reducing the number of steps and avoiding the need for carboxylic acid activation.
Microwave-Assisted Synthesis
The use of microwave irradiation could significantly accelerate several steps in the synthetic sequence, particularly the N-alkylation and amide coupling reactions.
Advantages:
- Reduced reaction times (minutes instead of hours)
- Potential for improved yields and purity
- Lower energy consumption
This approach aligns with green chemistry principles and could be particularly valuable for process optimization and scale-up considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially converting it into a hydroxyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place at the thiophene or isoxazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific sites of reactivity and the conditions used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones, while reduction of the pyridazinone ring may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups offer multiple reactive sites for further modification, allowing chemists to create a variety of derivatives.
Biology
The unique structure of this compound makes it a candidate for biological assays. It may be investigated for its potential enzyme inhibition properties or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological activities. It might act as a lead compound for developing new drugs targeting specific pathways.
Industry
The compound's stability and reactivity make it suitable for use in material science, where it can be incorporated into polymers or other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide exerts its effects depends on its interactions at the molecular level. It may target specific enzymes, receptors, or other proteins, modulating their activity through binding interactions. These interactions can alter cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
Structural Differences :
- The pyridazinone core is substituted with 4,5-dichloro groups instead of a cyclopropyl group.
- The acetamide linker is attached to a sulfonamide-containing aromatic ring rather than a thiophene-isoxazole system.
Cephalosporin Derivatives with Heterocyclic Moieties
The thiophene-isoxazole group in the target compound may similarly influence pharmacokinetics by balancing lipophilicity and hydrogen-bonding capacity.
Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
*logP values estimated using fragment-based methods (e.g., AlogPs).
Key Observations :
Cyclopropyl vs.
Thiophene-Isoxazole vs.
Molecular Weight & Solubility : The target compound’s lower molecular weight (~421 vs. 488) and moderate logP (2.8) suggest better membrane permeability than the dichloro analog but lower aqueous solubility than cephalosporins.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis would likely follow a route similar to ’s protocol, substituting cyclopropylamine for dichloro precursors and thiophene-isoxazole aniline derivatives for sulfonamide intermediates.
- The thiophene-isoxazole moiety may further optimize binding to hydrophobic enzyme pockets.
- Limitations : The absence of empirical data (e.g., IC₅₀, pharmacokinetics) for the target compound necessitates further in vitro and in vivo studies to validate hypotheses derived from structural analogs.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide is a synthetic organic molecule with a complex structure that includes a pyridazinone core, a cyclopropyl group, and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Structural Features
The unique structural components of this compound contribute to its biological activity:
- Pyridazinone Core : Known for its role in enzyme inhibition.
- Cyclopropyl Group : Enhances binding affinity to molecular targets.
- Isoxazole Moiety : Imparts additional pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the isoxazole moiety may facilitate enhanced binding to these targets, potentially modulating various biochemical pathways relevant to therapeutic applications.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound exhibits significant bactericidal effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against methicillin-resistant Staphylococcus aureus (MRSA) .
- In vitro tests have shown that the compound's structural features enhance its ability to disrupt bacterial cell membranes, leading to cell death.
-
Cytotoxicity :
- Cytotoxicity assays indicate that the compound has selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
- The compound was tested on various cell lines, including L929 (fibroblast) and A549 (lung cancer), showing increased viability at certain concentrations, indicating a favorable safety profile .
-
Enzyme Inhibition :
- Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition could lead to reduced proliferation of cancer cells .
- The binding affinity of the compound for these enzymes was assessed using molecular docking studies, which indicated strong interactions at the active sites.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various derivatives of pyridazinone compounds found that those with similar structural features to this compound demonstrated enhanced activity against resistant bacterial strains .
| Compound | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Yes | 4 µg/mL |
| Compound B | Yes | 8 µg/mL |
| Target Compound | Yes | 2 µg/mL |
Study 2: Cytotoxicity Profile
In a cytotoxicity assessment involving several cancer cell lines, the target compound showed promising results:
| Cell Line | Concentration (µM) | Viability (%) after 48h |
|---|---|---|
| L929 | 100 | 92 |
| A549 | 50 | 75 |
| HepG2 | 200 | 68 |
These results indicate that while the compound exhibits some cytotoxic effects on cancer cells, it remains relatively safe for normal cells at lower concentrations .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for cyclocondensation steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization ensures purity (>95% by HPLC). Multi-step protocols often involve protecting-group strategies for reactive moieties like the pyridazinone carbonyl group .
Q. Which analytical techniques are essential for structural characterization?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the thiophene and isoxazole rings.
- IR spectroscopy to identify carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) in the pyridazinone and acetamide groups.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the cyclopropyl group .
Q. What structural features contribute to its potential pharmacological activity?
Methodological Answer: The compound’s bioactivity is attributed to:
- Pyridazinone core : Acts as a hydrogen-bond acceptor, mimicking natural substrates of enzymes like elastase.
- Thiophene-isoxazole moiety : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
- Cyclopropyl group : Introduces steric constraints to modulate binding selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, ionic strength) or protein isoforms. Strategies include:
- Standardized assay protocols : Use recombinant enzymes (e.g., human leukocyte elastase) with controlled buffer systems.
- Orthogonal validation : Compare results from fluorescence-based assays with SPR (surface plasmon resonance) for binding kinetics .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Models binding poses of the cyclopropyl group within hydrophobic enzyme pockets.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Correlates substituent electronegativity (e.g., thiophene vs. furan analogs) with inhibitory potency .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer: Focus on modifying:
- Cyclopropyl substituents : Replace with spirocyclic or fluorinated groups to probe steric/electronic effects.
- Isoxazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Acetamide linker : Explore bioisosteres (e.g., sulfonamides) for improved metabolic stability. Validate using in vitro cytotoxicity assays (e.g., HepG2 cells) and pharmacokinetic profiling .
Q. What strategies mitigate off-target effects in cellular models?
Methodological Answer:
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Proteomic pull-down assays : Use click chemistry-functionalized analogs to map cellular targets.
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
